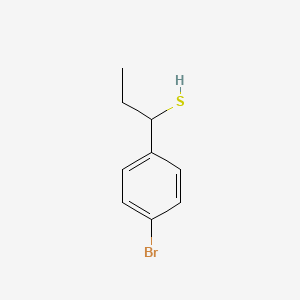
1-(4-Bromophenyl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)propane-1-thiol is an organosulfur compound with the molecular formula C9H11BrS and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1-thiol group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the reaction of 4-bromobenzyl bromide with sodium hydrosulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: 1-(4-Phenyl)propane-1-thiol.
Substitution: Various substituted phenylpropane thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)propane-1-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification . Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)propane-1-thiol: Contains a fluorine atom instead of bromine.
1-(4-Iodophenyl)propane-1-thiol: Contains an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)propane-1-thiol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H11BrS |
|---|---|
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
1-(4-bromophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11BrS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 |
InChI-Schlüssel |
LDWOAHNZKCXNQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)Br)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


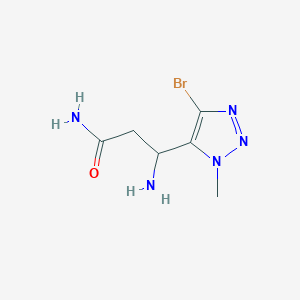

![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
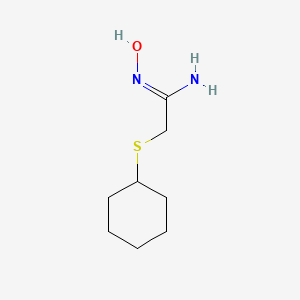
![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13301341.png)
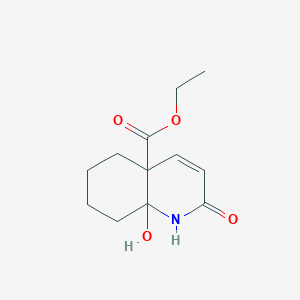
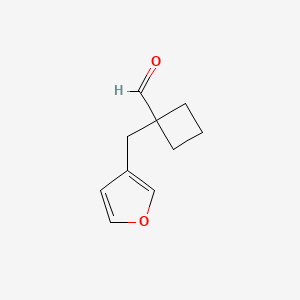

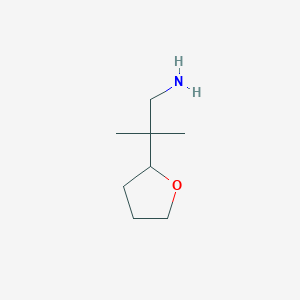

![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
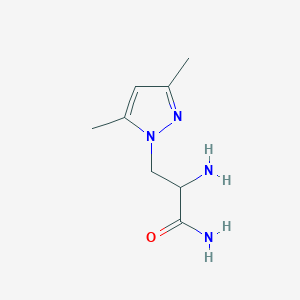
amine](/img/structure/B13301385.png)
